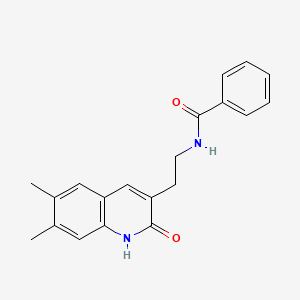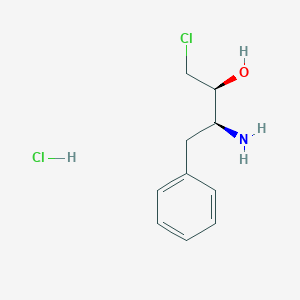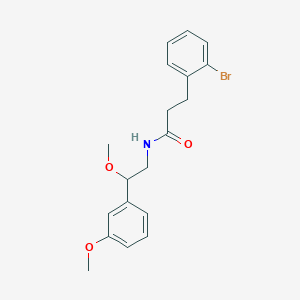
3-(2-bromophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2-bromophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide” is a complex organic molecule. It contains a total of 47 bonds, including 25 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aliphatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes a bromophenyl group, a methoxyphenyl group, and a propanamide group .Scientific Research Applications
Reactivity and Product Formation
The reactivity of related bromophenyl propanamides has been studied to determine how they interact with different bases and conditions to produce various products, such as β-lactams and acrylanilides. β-lactams are significant due to their biological activities, and acrylanilides have noteworthy applications in materials science. For instance, the reactivity of 3-bromo-N-(p-bromophenyl)propanamide was explored to selectively obtain both β-lactams and acrylanilides under specific conditions, highlighting the compound's versatility in synthetic organic chemistry (Pandolfi et al., 2019).
Novel Copolymers Synthesis
Research has extended into the synthesis of novel copolymers using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which share structural similarities with the specified compound. These studies focus on creating materials with potential applications in various industries, including pharmaceuticals, electronics, and nanotechnology. The copolymerization processes involving similar compounds have been investigated for their properties and degradation behaviors, offering insights into new material development (Kharas et al., 2016).
Fluorescent ATRP Initiators
The synthesis of fluorescent ATRP (Atom Transfer Radical Polymerization) initiators based on bromophenyl derivatives represents another application area. Such compounds are utilized in polymer chemistry to initiate controlled radical polymerizations, resulting in polymers with precise structures. The fluorescent properties of these initiators can also aid in tracking polymerization processes and understanding the dynamics of polymer growth (Kulai & Mallet-Ladeira, 2016).
Enantiomerically Pure Compounds Synthesis
Another area of application is the synthesis of enantiomerically pure compounds, such as aza-Morita–Baylis–Hillman adducts, using bromomethylpropenoates. These compounds are crucial in medicinal chemistry for creating drugs with specific chiral centers, leading to better efficacy and reduced side effects. The use of cinchona alkaloids to mediate these reactions showcases the integration of natural products in synthetic pathways, enhancing the chiral purity of the synthesized compounds (Martelli et al., 2011).
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-23-16-8-5-7-15(12-16)18(24-2)13-21-19(22)11-10-14-6-3-4-9-17(14)20/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFYGEDLQBCXOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC=CC=C2Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
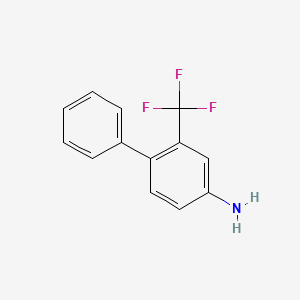
![3-Chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}phenoxy)pyridine](/img/structure/B2395067.png)
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2395068.png)
![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)
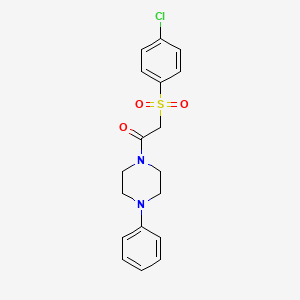

![NCGC00384975-01_C21H36O11_beta-D-Glucopyranoside, (1R,2S,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 6-O-[(2R,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-](/img/structure/B2395074.png)
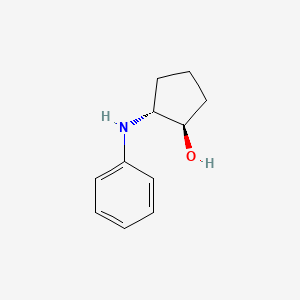

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)
![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)
